molecular formula C13H11N3O2 B5411759 N-(2-cyanophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(2-cyanophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B5411759
M. Wt: 241.24 g/mol
InChI Key: QOBOFRJKAFCUBN-UHFFFAOYSA-N
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Description

“N-(2-Cyanophenyl)picolinamide” is a compound with the molecular formula C13H9N3O . It has a molecular weight of 223.23 . Another related compound is “N-(2-Cyanophenyl)formamide” with the molecular formula C8H6N2O and an average mass of 146.146 Da .


Synthesis Analysis

“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by the reaction with sulfuryl chloride or gaseous chlorine in an inert solvent . It was found that “N-(2-cyanophenyl)chloromethanimidothioic chloride” and “bis[N-(cyanophenyl)chloromethanimidoyl] sulfide” are intermediates of this reaction .


Molecular Structure Analysis

The structure of “N-(2-cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide” was studied by X-ray analysis . It crystallized in triclinic space group P 1 .


Chemical Reactions Analysis

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties . Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH . These chemical properties have been used to design different heterocyclic moieties with different ring sizes .


Physical And Chemical Properties Analysis

“N-(2-Cyanophenyl)picolinamide” is a solid at room temperature . “N-(2-Cyanophenyl)formamide” has a molecular formula of C8H6N2O and an average mass of 146.146 Da .

Safety and Hazards

For “N-(2-cyanophenyl)benzamide”, it’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It’s also recommended to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

N-(2-cyanophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-12(9(2)18-16-8)13(17)15-11-6-4-3-5-10(11)7-14/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBOFRJKAFCUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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